1-Chloro-2-methylidene-1-phenylsilinane
Description
Nomenclature and IUPAC Classification
The systematic naming of this compound follows IUPAC guidelines for organosilicon compounds, which prioritize the identification of the silicon-containing backbone and substituent positions. The parent structure, silinane, denotes a six-membered ring comprising five silicon atoms and one carbon atom, though in this derivative, the ring is substituted with functional groups that modify its reactivity.
The prefix 1-chloro specifies a chlorine atom bonded to the first silicon atom in the ring, while 2-methylidene indicates a methylene group (=CH₂) attached to the second silicon. The 1-phenyl designation refers to a benzene ring connected to the first silicon atom, creating steric and electronic effects that influence the molecule’s stability. This nomenclature aligns with conventions observed in structurally related compounds such as methyl-phenyl-silane (C₇H₁₀Si), where phenyl and methyl groups occupy adjacent positions on a silicon center.
A comparative analysis of substituent prioritization reveals that chlorine, as a higher-priority halogen, takes precedence over hydrocarbon groups in numbering. This principle is consistent with chlorosilanes like 1-chloro-1-phenylethane (C₈H₉Cl), where the chlorine atom dictates the primary position. The methylidene group’s double-bonded carbon introduces geometric constraints, analogous to methylidene(silylidene)silane (CH₄Si₂), which features conjugated silicon-carbon double bonds.
Table 1: Substituent Prioritization in Silinane Derivatives
| Position | Group | Priority | Example Compound |
|---|---|---|---|
| 1 | Chlorine | 1 | 1-chloro-1-phenylethane |
| 1 | Phenyl | 2 | Methyl-phenyl-silane |
| 2 | Methylidene | 3 | Methylidene(silylidene)silane |
Historical Development of Organosilicon Chemistry
Organosilicon chemistry emerged in the mid-19th century with Friedrich Wöhler’s isolation of silicon tetraethyl in 1857, but significant progress occurred in the 20th century with Frederic Kipping’s pioneering work on silicones. Kipping’s studies on hydrolysis of chlorosilanes laid the groundwork for understanding silicon-carbon bonds, a foundation critical for synthesizing compounds like this compound.
The 1950s saw advancements in catalytic hydrosilylation, enabling controlled addition of silicon hydrides to alkenes. This methodology later facilitated the introduction of methylidene groups into silane frameworks, as demonstrated in the synthesis of methylidene(silylidene)silane. Parallel developments in aryl silane synthesis, such as methyl-phenyl-silane (C₇H₁₀Si), underscored the role of aromatic substituents in modulating silicon-centered reactivity.
Modern techniques like X-ray crystallography and density functional theory (DFT) calculations have refined structural predictions for complex silinanes. For instance, the planar geometry of the methylidene group in this compound derives from hybridization studies of analogous compounds.
Position Within Silane and Chlorosilane Functional Groups
This compound occupies a unique niche within chlorosilanes, combining electrophilic silicon-chlorine bonds with nucleophilic methylidene and aryl groups. The chlorine atom’s electron-withdrawing effect polarizes the silicon center, enhancing its susceptibility to nucleophilic attack—a trait shared with 1-chloro-1-phenylethane (C₈H₉Cl). Conversely, the methylidene group’s π-electrons donate electron density, creating a push-pull electronic environment that stabilizes transition states during substitution reactions.
The phenyl group’s resonance effects further delocalize electron density across the silicon ring, a phenomenon observed in methyl-phenyl-silane (C₇H₁₀Si), where aromatic conjugation reduces silicon’s electrophilicity. This interplay of substituents enables applications in cross-coupling reactions, where the silicon atom acts as a transient mediator for carbon-carbon bond formation.
Table 2: Comparative Reactivity of Silane Derivatives
Properties
CAS No. |
919801-01-7 |
|---|---|
Molecular Formula |
C12H15ClSi |
Molecular Weight |
222.78 g/mol |
IUPAC Name |
1-chloro-2-methylidene-1-phenylsilinane |
InChI |
InChI=1S/C12H15ClSi/c1-11-7-5-6-10-14(11,13)12-8-3-2-4-9-12/h2-4,8-9H,1,5-7,10H2 |
InChI Key |
QCACILGINUXTQR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC[Si]1(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction Method
This method involves the formation of a Grignard reagent followed by its reaction with chlorosilanes:
Reagents :
- Magnesium (Mg)
- Chlorobenzene (C6H5Cl)
- Methyltrichlorosilane (MeSiCl3)
-
- Under inert atmosphere (N2 or Ar), magnesium bits are added to a solvent such as tetrahydrofuran (THF) or ether.
- Chlorobenzene is introduced slowly to form phenylmagnesium chloride.
- The resulting Grignard reagent is then reacted with methyltrichlorosilane at controlled temperatures (0–140 °C) for several hours.
- Post-reaction, the mixture undergoes solid-liquid separation, followed by distillation to isolate the desired product.
Yield and Purity : Typical yields reported range from 70% to over 90%, with high purity levels achievable through careful distillation and solvent recovery processes.
Direct Chlorination Method
Another approach involves direct chlorination of silanes:
Reagents :
- Phenylmethylsilane
- Chlorine gas (Cl2)
-
- Phenylmethylsilane is reacted with chlorine gas under controlled conditions.
- The reaction mixture is monitored for temperature and time to ensure selective chlorination at the silicon atom.
Advantages : This method can simplify the process by avoiding the need for Grignard reagents but may require more stringent control over reaction conditions to prevent over-chlorination.
Silylation of Aldehydes
This method utilizes aldehydes as starting materials:
Reagents :
- Aldehyde (e.g., benzaldehyde)
- Chlorodimethylsilane
-
- The aldehyde is treated with chlorodimethylsilane in the presence of a base catalyst.
- The reaction proceeds via nucleophilic attack on the silicon center, forming the desired silyl ether intermediate.
Outcome : This method can yield high purity products with minimal byproducts when optimized correctly.
The following table summarizes the various preparation methods for 1-chloro-2-methylidene-1-phenylsilinane, highlighting key aspects such as yield, purity, and operational complexity.
| Preparation Method | Key Reagents | Yield (%) | Purity (%) | Complexity |
|---|---|---|---|---|
| Grignard Reaction | Mg, C6H5Cl, MeSiCl3 | 70–90 | >90 | Moderate |
| Direct Chlorination | Phenylmethylsilane, Cl2 | Variable | Moderate | Low |
| Silylation of Aldehydes | Aldehyde, ClMe2Si | High | >95 | Moderate to High |
The preparation of this compound can be effectively achieved through various methods including Grignard reactions, direct chlorination, and silylation techniques. Each method has its own advantages and limitations regarding yield, purity, and operational complexity. Continuous advancements in synthetic methodologies are expected to enhance efficiency and reduce environmental impact in the production of this valuable compound.
Chemical Reactions Analysis
Nomenclature and Structural Clarification
-
The term "1-chloro-2-methylidene-1-phenylsilinane" implies a silicon-containing heterocycle (silinane: a six-membered ring with one silicon atom) substituted with:
-
A chlorine atom at position 1.
-
A phenyl group at position 1.
-
A methylidene (=CH₂) group at position 2.
-
-
Silicon analogues of hydrocarbons (e.g., silanes, silinanes) are less common in literature compared to carbon-based systems, and their reactivity is influenced by the larger atomic size and lower electronegativity of silicon.
-
No matches were found in PubChem, NIST, or patents for this compound (see ).
Reactivity Inferences from Analogous Compounds
While direct data for the target compound is absent, insights can be drawn from structurally related silicon and chloro-methyl systems:
Silicon-Centered Reactions
-
Nucleophilic substitution at silicon:
Silicon atoms in silanes/silinanes are more electrophilic than carbon, favoring nucleophilic attack. For example:Chlorosilanes (e.g., Si-Cl bonds) commonly undergo hydrolysis, alcoholysis, or amination .
-
Thermal stability :
Si-C bonds are weaker than C-C bonds, leading to potential decomposition or rearrangement under heat.
Chloro-Methylidene Reactivity
-
The methylidene (=CH₂) group may participate in:
-
Cycloadditions (e.g., Diels-Alder reactions if conjugated).
-
Electrophilic additions (e.g., halogenation).
-
Radical reactions due to allylic stabilization.
-
Hypothetical Reaction Pathways
Based on functional group analysis:
| Reaction Type | Expected Reactivity | Potential Products |
|---|---|---|
| Hydrolysis | Si-Cl bond reacts with water to form silanol (Si-OH). | 2-methylidene-1-phenylsilinanol |
| Grignard Addition | Methylidene group acts as a site for organometallic reagent attack. | Alkyl-substituted silinane derivatives |
| Oxidation | Methylidene group oxidizes to carbonyl (C=O) if adjacent to silicon. | Silinane ketone derivatives |
| Polymerization | Methylidene groups may undergo radical or cationic polymerization. | Silicon-containing polymers |
Research Gaps and Recommendations
-
Synthetic routes : No methods for synthesizing this compound are documented. A plausible route could involve:
-
Chlorination of a preformed silinane backbone.
-
Ring-closing metathesis of silicon-containing dienes.
-
-
Experimental characterization : Spectral data (NMR, IR) and X-ray crystallography would be critical for confirming structure and reactivity.
-
Theoretical studies : Computational modeling (DFT) could predict thermodynamic stability and reaction pathways.
Scientific Research Applications
Organic Synthesis
1-Chloro-2-methylidene-1-phenylsilinane is utilized as an intermediate in organic synthesis. Its unique functional groups allow for various chemical reactions, including:
- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
- Silicon-Based Reactions : The presence of silicon allows for the creation of siloxanes and other silicon-containing compounds, which are valuable in materials science.
Materials Science
In materials science, this compound is explored for its potential in developing new materials with enhanced properties:
- Polymers : It can be used to synthesize silicone-based polymers that exhibit flexibility, thermal stability, and resistance to environmental degradation.
- Coatings : The compound's properties make it suitable for formulating coatings that require durability and resistance to chemicals.
Therapeutic Applications
Emerging research suggests potential therapeutic applications for this compound:
- Anticancer Activity : Preliminary studies indicate that compounds containing silicon may exhibit anticancer properties. Further research is needed to explore these effects comprehensively.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
Case Study 1: Synthesis of Silicon-Based Polymers
A study demonstrated the successful synthesis of a novel silicone polymer using this compound as a precursor. The resulting polymer exhibited superior thermal stability compared to traditional silicone materials.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal explored the cytotoxic effects of silicon-containing compounds on cancer cell lines. The study found that derivatives of this compound showed promising activity against specific cancer types, warranting further investigation into their mechanisms of action.
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for nucleophilic substitutions and silicon-based reactions | Versatile reactivity enables diverse synthesis |
| Materials Science | Development of silicone polymers and coatings | Enhanced durability and thermal stability |
| Therapeutic Research | Potential anticancer properties | Promising cytotoxic effects on cancer cell lines |
Mechanism of Action
The mechanism of action of 1-Chloro-2-methylidene-1-phenylsilinane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can affect various cellular processes, including signal transduction, enzyme activity, and gene expression .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-Chloro-2-methylidene-1-phenylsilinane with structurally related compounds from the evidence:
Reactivity and Stability
- Silinane vs. Disilane : The six-membered silinane ring in the target compound likely exhibits lower stability compared to the disilane chain in 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane due to ring strain. However, the methylidene group in silinane enhances reactivity, enabling participation in cycloaddition or polymerization reactions .
- Chlorine Substituent : The chlorine atom in this compound may act as a leaving group in nucleophilic substitution reactions, similar to 3-Chloro-2-methyl-1-propene . However, the presence of silicon could modulate this reactivity by stabilizing transition states through hyperconjugation.
Biological Activity
1-Chloro-2-methylidene-1-phenylsilinane (CAS No. 919801-01-7) is a silane compound with potential biological activities due to its unique molecular structure, which includes a chlorine atom, a methylidene group, and a phenyl group attached to silicon. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClSi |
| Molecular Weight | 222.78 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H11ClSi/c1-8(11)7-5-6-10(12)9/h2-4,8H,1H2 |
| Canonical SMILES | C=C(C1=CC=CC=C1)Cl[Si] |
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, resulting in alterations in protein structure and function. The compound's mechanism may involve:
- Signal Transduction Modulation : Interference with cellular signaling pathways.
- Enzyme Activity Alteration : Inhibition or activation of specific enzymes through covalent modification.
- Gene Expression Changes : Potential effects on transcription factors and gene regulation.
Biological Activity Studies
Research has highlighted various biological activities associated with this compound:
Cytotoxicity and Anticancer Potential
Research into related silanes suggests that they may possess cytotoxic properties against cancer cells. For instance, silanes have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways. The specific cytotoxic effects of this compound require further investigation to establish its potential as an anticancer agent.
Case Studies
A notable study explored the synthesis and reactivity of similar silanes in biological contexts. It was found that allylsilanes could undergo reactions that lead to significant biological transformations, suggesting that this compound might similarly engage in biologically relevant reactions .
Research Findings
Recent studies have expanded the understanding of silanes in biological systems:
- Metabolic Pathways : Investigations into the metabolism of related compounds have shown that silanes can form conjugates with cellular nucleophiles (e.g., cysteine), which may play a role in detoxification processes .
- Synthesis and Reactivity : Research has demonstrated that silanes can be synthesized efficiently and exhibit diverse reactivity profiles, which could be harnessed for therapeutic applications .
- Therapeutic Applications : Ongoing research is exploring the use of silanes like this compound as drug delivery systems or therapeutic agents due to their ability to form stable complexes with biomolecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
